molecular formula C11H7ClFN5O B2655955 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1796951-56-8

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2655955
CAS RN: 1796951-56-8
M. Wt: 279.66
InChI Key: QDAXWLMFJCLZOU-UHFFFAOYSA-N
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Description

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant cytotoxicity towards cancer cells, while having minimal effects on normal cells. Additionally, it has also been found to exhibit antifungal and antibacterial activity. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is the lack of information on its toxicity towards normal cells, which requires further investigation.

Future Directions

There are several potential future directions for the research on 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide. These include the investigation of its potential as an anticancer agent in combination with other drugs, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields such as antifungal and antibacterial agents.
In conclusion, 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has significant potential in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is required to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-2-fluoroaniline with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The product obtained is then reacted with cyanomethylamine to yield the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-tumor activity and has been studied as a potential anticancer agent. Additionally, it has also been studied for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN5O/c12-7-2-1-3-9(10(7)13)18-6-8(16-17-18)11(19)15-5-4-14/h1-3,6H,5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAXWLMFJCLZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide

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